methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
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Overview
Description
Methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a bile acid derivative This compound is known for its complex structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Preparation Methods
The synthesis of methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps. One common synthetic route includes the esterification of the corresponding acid with methanol under acidic conditions. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, typically using reagents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications:
Chemistry: Used as a model compound for studying bile acid chemistry.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including the treatment of metabolic disorders.
Industry: Utilized in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, including those involved in lipid metabolism and cellular signaling. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can be compared with other bile acid derivatives, such as:
Deoxycholic acid methyl ester: Similar structure but with different hydroxylation patterns.
Methyl ®-4-((3R,5S,7R,8S,9S,10S,13R,14R,17R)-3,7,14-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate: Another bile acid derivative with a similar core structure but different functional groups
Properties
Molecular Formula |
C25H40O4 |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O4/c1-15(8-11-22(28)29-4)17-9-10-18-23-19(14-21(27)25(17,18)3)24(2)12-6-5-7-16(24)13-20(23)26/h5-6,15-21,23,26-27H,7-14H2,1-4H3/t15?,16?,17?,18?,19?,20?,21?,23?,24-,25+/m0/s1 |
InChI Key |
WORLYKPLNOTUAH-QJXBERJBSA-N |
Isomeric SMILES |
CC(CCC(=O)OC)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CC=CC4)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CC=CC4)C)O)O)C |
Origin of Product |
United States |
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